

# An In-depth Technical Guide to Small Humanin-Like Peptide 2 (SHLP2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Small Humanin-Like Peptide 2 (SHLP2), a mitochondrially-derived peptide with significant therapeutic potential. This document covers its core characteristics, biological functions, and the experimental methodologies used for its characterization, presented in a format tailored for scientific and drug development applications.

## **Core Peptide Characteristics**

**SHLP2** is one of six small humanin-like peptides encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] These peptides are notable for their roles as retrograde signaling molecules, communicating from the mitochondria to the rest of the cell.[1][2]



| Property            | Detail                                                                                                                   | Reference |  |
|---------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|--|
| Amino Acid Sequence | H-Met-Gly-Val-Lys-Phe-Phe-<br>Thr-Leu-Ser-Thr-Arg-Phe-Phe-<br>Pro-Ser-Val-Gln-Arg-Ala-Val-<br>Pro-Leu-Trp-Thr-Asn-Ser-OH | [3][4]    |  |
| Alternative Names   | Small humanin-like peptide 2                                                                                             | [3]       |  |
| Origin              | Encoded by a small open reading frame in the mitochondrially encoded 16S rRNA (MT-RNR2) gene.                            | [5][6]    |  |
| Length              | 26 amino acids                                                                                                           | [4][6]    |  |
| Molecular Formula   | C142H214N36O35S                                                                                                          | [4]       |  |
| Molecular Weight    | ~3015.58 - 3017.49 Da                                                                                                    | [3][4]    |  |

## **Biological Functions and Signaling Pathways**

**SHLP2** has demonstrated a range of biological activities, primarily centered on cytoprotection, metabolic regulation, and mitochondrial function.[5]

#### 2.1. Cytoprotection and Apoptosis Regulation

**SHLP2** enhances cell survival and inhibits apoptosis.[1][7] This protective effect is partly mediated through its interaction with mitochondrial complex I and its ability to reduce reactive oxygen species (ROS) production.[7] In studies involving amyloid-beta (Aβ) toxicity, a key factor in Alzheimer's disease, **SHLP2** treatment protected mouse primary cortical neurons from Aβ-induced cytotoxicity and lactate dehydrogenase leakage.[5]

### 2.2. Mitochondrial Function Modulation

**SHLP2** is a significant modulator of mitochondrial metabolism. It has been shown to increase the mitochondrial oxygen consumption rate and cellular ATP levels.[1][5] Furthermore, **SHLP2** can improve mitochondrial biogenesis and reduce the oxidation of mitochondrial DNA.[7]



### 2.3. Metabolic Regulation and Insulin Sensitivity

Similar to humanin, **SHLP2** plays a role in regulating insulin sensitivity.[5] It enhances the uptake of glucose by peripheral tissues and reduces glucose production in the liver.[5] Recent studies have also shown that **SHLP2** can regulate energy homeostasis by activating hypothalamic neurons.[7]

### 2.4. Signaling Pathway Activation

The biological effects of **SHLP2** are mediated through the activation of specific signaling pathways. It is known to activate the ERK and STAT3 signaling pathways, although the precise receptor is not fully elucidated.[2][8] Activation of these pathways is crucial for its cell survival-promoting activities.[5] Additionally, **SHLP2** has been identified to bind to and activate the chemokine receptor CXCR7, which is involved in its regulation of energy homeostasis.[3][9]

Signaling Pathway of **SHLP2** in Cytoprotection



Click to download full resolution via product page

Caption: **SHLP2** activates ERK and STAT3 pathways to promote cell survival.

## **Quantitative Data Summary**

The following tables summarize key quantitative findings from various experimental studies on **SHLP2**.

Table 1: Effects of **SHLP2** on Cell Viability and Metabolism



| Parameter                                            | Experimental<br>System                    | Treatment                                    | Result                            | Reference |
|------------------------------------------------------|-------------------------------------------|----------------------------------------------|-----------------------------------|-----------|
| Cell Viability                                       | Cultured retinal pigment epithelium cells | Exposure to Aβ42 followed by SHLP2 treatment | 21.95% increase in cell viability | [5]       |
| Oxidative Phosphorylation Complex I Subunit Levels   | ARPE-19 cell<br>culture model             | SHLP2 treatment                              | 350% increase                     | [5]       |
| Oxidative Phosphorylation Complex II Subunit Levels  | ARPE-19 cell<br>culture model             | SHLP2 treatment                              | 54% increase                      | [5]       |
| Oxidative Phosphorylation Complex III Subunit Levels | ARPE-19 cell<br>culture model             | SHLP2 treatment                              | 32% increase                      | [5]       |
| Oxidative Phosphorylation Complex IV Subunit Levels  | ARPE-19 cell<br>culture model             | SHLP2 treatment                              | 221% increase                     | [5]       |
| Oxidative Phosphorylation Complex V Subunit Levels   | ARPE-19 cell<br>culture model             | SHLP2 treatment                              | 38% increase                      | [5]       |
| β-Arrestin<br>Recruitment to<br>CXCR7 (EC50)         | In vitro assay                            | SHLP2                                        | 0.9696 μΜ                         | [3]       |

Table 2: Circulating **SHLP2** Levels in Prostate Cancer Studies



| Cohort    | Condition                | SHLP2<br>Concentration<br>(pg/mL) | p-value | Reference |
|-----------|--------------------------|-----------------------------------|---------|-----------|
| White Men | Controls                 | 393                               | < 0.001 | [2]       |
| White Men | Prostate Cancer<br>Cases | 196                               | < 0.001 | [2]       |
| Black Men | Controls                 | 290                               | 0.093   | [2]       |
| Black Men | Prostate Cancer<br>Cases | 261                               | 0.093   | [2]       |

Table 3: Age-Related Decline in Circulating **SHLP2** in Mice

| Age Group                                  | Sex             | Number of<br>Animals (n) | Finding                                                       | Reference |
|--------------------------------------------|-----------------|--------------------------|---------------------------------------------------------------|-----------|
| Young (3<br>months) vs. Old<br>(18 months) | Male and Female | 10 in each group         | SHLP2 levels<br>were significantly<br>lower in older<br>mice. | [8]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in **SHLP2** studies.

4.1. Identification of Endogenous SHLP2 Fragments in Human Plasma

This protocol outlines a method for detecting **SHLP2** and its fragments in clinical samples, which is particularly relevant for biomarker discovery.

Workflow for SHLP2 Fragment Identification





Click to download full resolution via product page

Caption: UPLC-HRMS workflow for identifying **SHLP2** fragments in plasma.

• Sample Preparation: Plasma samples from patients were thawed and diluted to a final concentration of 20% acetonitrile.[6]

### Foundational & Exploratory



- Ultrafiltration: The diluted samples were filtered using Amicon Ultra-4 10kDa ultrafiltration devices for 30 minutes at 4°C and 17,000g to separate the peptide fraction.
- Final Dilution: The filtered samples were further diluted tenfold with LC-MS grade water.[6]
- Analysis: The prepared samples were immediately analyzed by ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS) to determine the degradation products of the SHLP2 peptide.[6]
- Data Processing: The collected data was analyzed using BiopharmaLynxTM software to identify the amino acid sequences of the SHLP2 fragments.[6]

#### 4.2. In Vivo Assessment of **SHLP2** Metabolic Effects in Mice

This protocol details the administration of **SHLP2** to a mouse model of diet-induced obesity to study its metabolic effects.

- Animal Model: Male mice with diet-induced obesity.
- Treatment Regimen: **SHLP2** was administered at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection, twice a day for 3 days.[5]
- Sample Collection: Plasma samples were collected for metabolite analysis.[5]
- Metabolomic Analysis: The study found that SHLP2 treatment significantly altered 77 plasma metabolites, with 16 increasing and 61 decreasing, impacting pathways such as glutathione and sphingolipid metabolism.[5]

### 4.3. **SHLP2** Proximity Labeling for Protein Interaction Studies

This protocol was used to identify proteins that interact with **SHLP2** within the cell.

- Constructs: HEK293 cells were transfected with SHLP2-APEX or an APEX control. APEX is an engineered peroxidase that allows for biotinylation of nearby proteins.
- Staining and Visualization: Transfected cells were fixed and stained with anti-myc (to detect
  the APEX-tagged SHLP2) and anti-mitofilin (a mitochondrial marker) antibodies to confirm
  mitochondrial localization.



 Pulldown and Analysis: A pulldown of biotinylated proteins was performed, followed by analysis which identified interacting proteins primarily within the mitochondrial complex I.

Logical Flow of SHLP2 Protein Interaction Discovery



Click to download full resolution via product page

Caption: Workflow for identifying **SHLP2**-interacting proteins via APEX labeling.

## **Future Directions and Therapeutic Implications**

The multifaceted roles of **SHLP2** in cellular protection, mitochondrial health, and metabolic regulation position it as a promising candidate for therapeutic development. Its chaperone-like



activity in preventing amyloid misfolding suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in type 2 diabetes where islet amyloid polypeptide aggregation is a factor.[5][10]

Further research is warranted to fully elucidate its receptor interactions and downstream signaling cascades. The development of stable **SHLP2** analogs and effective delivery systems will be critical for translating its therapeutic potential into clinical applications. The observed age-related decline in circulating **SHLP2** levels also suggests its potential as a biomarker for age-related diseases and as a target for interventions aimed at promoting healthy aging.[5][8]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Small humanin-like peptide Wikipedia [en.wikipedia.org]
- 2. Low circulating levels of the mitochondrial-peptide hormone SHLP2: novel biomarker for prostate cancer risk PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. SHLP2 peptide [novoprolabs.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A naturally occurring variant of SHLP2 is a protective factor in Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Small Humanin-Like Peptide 2 (SHLP2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610463#shlp2-peptide-sequence-and-structure]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com